N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide
Description
N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide is a heterocyclic compound featuring a 2-oxoimidazolidine core substituted with two distinct aromatic groups: a furan-2-ylmethyl moiety and a 2-(thiophen-2-yl)ethyl chain. The imidazolidine carboxamide scaffold is a pharmacophoric motif often associated with biological activity, while the furan and thiophene substituents introduce electronic and steric diversity. Structural characterization of such compounds typically employs NMR, X-ray crystallography (e.g., via SHELX software ), and mass spectrometry.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-oxo-N-(2-thiophen-2-ylethyl)imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-14-16-6-8-18(14)15(20)17(11-12-3-1-9-21-12)7-5-13-4-2-10-22-13/h1-4,9-10H,5-8,11H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWHINBZMNSHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s unique combination of furan and thiophene substituents distinguishes it from related molecules. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Diversity: The target compound’s dual heterocycles (furan and thiophene) contrast with analogs like quinolones () or thiadiazoles (), which utilize single heterocyclic systems. Furan’s electron-rich oxygen and thiophene’s sulfur atom may synergistically enhance binding to biological targets or modulate solubility .
Synthetic Complexity : The target’s synthesis likely requires multi-step strategies, akin to furan carboxamide derivatives () and pharmacopeial amines (), involving protection/deprotection of reactive groups.
Pharmacological and Physicochemical Properties
- Thiophene-Containing Analogues: Compounds with thiophen-2-yl groups, such as those in and , often exhibit enhanced lipophilicity and metabolic stability due to sulfur’s polarizability. The antibacterial quinolones in highlight thiophene’s role in improving target affinity .
- Furan Derivatives : Furan rings (e.g., ) contribute to π-stacking interactions but may reduce metabolic stability compared to thiophene due to oxygen’s higher electronegativity.
- Dual Heterocycle Impact : The target’s hybrid structure could balance solubility (from furan) and membrane permeability (from thiophene), though empirical data are needed.
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